LogP Differentiation: 3-Bromo-4-methyl vs. Des-Methyl Analog Dictates Membrane Permeability and Pharmacokinetic Profile
The target compound exhibits a calculated LogP of 2.41, as reported by Fluorochem . Its closest des-methyl analog, 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline (CAS 1020670-24-9, MW 252.11), lacks the 4-methyl substituent and is expected to have a LogP approximately 0.5–0.6 units lower based on the π contribution of a methyl group (+0.52 per Hansch constant). This LogP difference translates to an approximately 3–4 fold difference in octanol-water partition coefficient, significantly impacting passive membrane permeability, CNS penetration potential, and plasma protein binding [1]. For researchers optimizing CNS drug candidates, the higher LogP of 2.41 falls within the desirable CNS drug range (typically 2–4), whereas the des-methyl analog (estimated LogP ~1.8–1.9) may be suboptimal for blood-brain barrier penetration [2].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.41 (calculated, as reported by Fluorochem) |
| Comparator Or Baseline | 3-Bromo-N-(1H-imidazol-2-ylmethyl)aniline (CAS 1020670-24-9): estimated LogP ~1.8–1.9 (based on removal of methyl group, Hansch π = +0.52) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 (target compound more lipophilic) |
| Conditions | Calculated LogP values from vendor technical datasheets; comparative estimation based on Hansch substituent constant methodology. |
Why This Matters
A LogP difference of 0.5–0.6 units yields a ~3–4 fold difference in partitioning behavior, directly affecting membrane permeability, oral absorption, and CNS distribution — critical parameters for lead optimization that cannot be replicated by the des-methyl analog.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(CH3) = +0.52. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. DOI: 10.1602/neurorx.2.4.541 View Source
